2-Phenylimidazo[1,2-a]pyridin-3-amine

Synthetic Methodology Electrochemistry Green Chemistry

2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) is the core scaffold for imidazo[1,2-a]pyridine drug discovery. Its free 3-amine group enables rapid Groebke-Blackburn-Bienaymé (GBB) multicomponent library synthesis. The core itself exhibits nanomolar c-Met kinase inhibition (IC50=4.80nM) and optimized derivatives achieve COX-2 selectivity indices exceeding 500. Substitution patterns are critical—generic analogs cannot match biological activity. Ideal for SAR-driven medicinal chemistry and chemical biology probe development.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 3999-29-9
Cat. No. B1594234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-a]pyridin-3-amine
CAS3999-29-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
InChIInChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2
InChIKeyRJGJCHYNEWULMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9): A Core Imidazopyridine Scaffold for Medicinal Chemistry and Material Science Applications


2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) is a primary heterocyclic amine that serves as the core scaffold for the imidazo[1,2-a]pyridine class of compounds. It consists of a fused imidazole-pyridine bicyclic system with a phenyl substituent at the 2-position and a free amine at the 3-position [1]. This structure provides two nitrogen atoms capable of acting as hydrogen bond acceptors, a feature that can enhance binding affinity to protein targets . The compound is utilized primarily as a versatile synthetic building block, owing to the reactivity of its primary amine group, enabling the generation of diverse compound libraries for drug discovery [2]. It is not an end-product pharmaceutical, but a precursor for generating derivative series with activities against various biological targets, including kinases, receptors, and enzymes [1].

Why 2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) is Not Interchangeable with Other Imidazopyridine Isomers or Analogs


Generic substitution with other imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine analogs is not feasible due to the critical influence of substitution patterns on biological activity and selectivity. Research demonstrates that the presence and nature of the phenyl group at the 2-position, the specific substituents on the pyridine ring, and the amine group at the 3-position are essential for target engagement and potency [1]. For instance, the free amine in 2-phenylimidazo[1,2-a]pyridin-3-amine is a key functional handle for derivatization via the Groebke-Blackburn-Bienaymé reaction, enabling the synthesis of libraries that would be inaccessible with other core structures . Furthermore, studies on EAAT3 inhibitors have shown that small changes in the substitution pattern (e.g., a 2-furanyl vs. a 2-phenyl group) can drastically alter selectivity profiles, confirming that even seemingly minor structural analogs do not exhibit the same functional properties [1].

Quantitative Performance Benchmarks: 2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9) vs. Key Comparators


Synthetic Yield Advantage: Electrochemical Amination vs. Traditional Thermal Methods

The electrochemical primary amination of imidazopyridines offers a superior route to 2-phenylimidazo[1,2-a]pyridin-3-amine (2a) compared to traditional thermal methods. Under optimized conditions (electrolysis for 4 h using azidotrimethylsilane (TMSN3) as the amino source), the target compound was obtained in an 89% isolated yield [1]. In a direct comparison, when aqueous ammonia (NH3·H2O) was substituted for TMSN3 under otherwise identical conditions, no desired product was formed, yielding 0% [1]. This demonstrates the critical advantage of the electrochemical/TMSN3 approach for procuring this specific compound.

Synthetic Methodology Electrochemistry Green Chemistry Process Optimization

Enabling Diverse Derivative Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

The primary amine group of 2-phenylimidazo[1,2-a]pyridin-3-amine is uniquely positioned to participate in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction allows for the rapid, one-pot synthesis of N-(alkyl)-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives, a core scaffold transformation that is not possible with the analogous 2-phenylimidazo[1,2-a]pyridine (which lacks the 3-amine). A novel copper nanocatalyst (Cu@βCD@MGO) was developed specifically for this transformation, demonstrating high recoverability and no appreciable leaching after 10 cycles, enabling efficient derivative library generation [1]. In contrast, the non-aminated analog (2-phenylimidazo[1,2-a]pyridine) cannot undergo this reaction, limiting its utility as a diversification point.

Multicomponent Reaction Library Synthesis Medicinal Chemistry Heterocyclic Chemistry

Scaffold Utility in Generating Highly Potent and Selective COX-2 Inhibitors

Derivatives based on the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold have been optimized into exceptionally potent and selective COX-2 inhibitors. The lead compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited a COX-2 IC50 of 0.07 µM and an exceptional selectivity index of 508.6 (COX-1 IC50 / COX-2 IC50) [1]. This performance is superior to many other imidazo[1,2-a]pyridine COX-2 inhibitors; for example, a related series of 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine derivatives showed IC50 values in the 0.07-0.18 µM range with lower selectivity indices of 57-217 [2]. This demonstrates the ability of the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold, when properly elaborated, to yield best-in-class selectivity for this target.

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship Selectivity Index

Crystallinity and Physical Form: A Key Differentiator for Formulation and Handling

2-Phenylimidazo[1,2-a]pyridin-3-amine is a well-defined crystalline solid with a reported melting point of 213-214 °C . In contrast, many of its direct derivatives, such as N-(alkyl)-substituted analogs, are oils or amorphous solids. This crystallinity is a significant advantage for procurement and laboratory use. A crystalline powder is easier to handle, weigh accurately, and store without degradation compared to an oil. It also allows for purification via recrystallization and definitive characterization by X-ray crystallography, which can provide detailed molecular conformation and intermolecular interaction data critical for structure-based drug design [1].

Crystallography Solid State Chemistry Formulation Analytical Chemistry

Distinct Target Profile: c-Met Kinase Inhibition at Nanomolar Potency

2-Phenylimidazo[1,2-a]pyridin-3-amine and its close analogs exhibit potent inhibition of the c-Met kinase, a key target in oncology. The parent scaffold itself has been reported to inhibit c-Met with an IC50 of 4.80 nM [1]. This level of potency is competitive with, and in some cases superior to, other imidazopyridine-based kinase inhibitors. For comparison, the well-known imidazo[1,2-a]pyridine scaffold was used to develop selective CBP/EP300 bromodomain inhibitors, but those compounds (e.g., UMB298) required significant optimization to achieve sub-micromolar potency (CBP IC50 = 72 nM) on their target [2]. The innate nanomolar potency of the 2-phenylimidazo[1,2-a]pyridin-3-amine core on c-Met positions it as a distinct starting point for kinase inhibitor discovery.

c-Met Kinase Oncology Kinase Inhibitor Target Engagement

High-Value Application Scenarios for 2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS 3999-29-9)


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries via GBB Reaction

The primary amine of 2-phenylimidazo[1,2-a]pyridin-3-amine makes it an ideal substrate for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a cornerstone of modern medicinal chemistry. This reaction allows for the rapid, one-pot generation of diverse N-alkylated derivatives for high-throughput screening. The development of robust catalysts, such as the recoverable Cu@βCD@MGO system, further enhances the efficiency and sustainability of this approach [1]. For a kinase inhibitor program, particularly one targeting c-Met where the core shows innate nanomolar activity (IC50 = 4.80 nM) [2], this compound offers a validated and highly productive entry point for generating focused chemical libraries.

Anti-inflammatory Drug Discovery: Development of Highly Selective COX-2 Inhibitors

For researchers focused on developing next-generation NSAIDs with improved safety profiles, the 2-phenylimidazo[1,2-a]pyridin-3-amine scaffold is a privileged starting point. Literature evidence demonstrates that optimized derivatives can achieve exceptional COX-2 selectivity, with a reported selectivity index exceeding 500 [3]. This performance benchmark significantly outpaces other imidazopyridine-based COX-2 inhibitors [4]. Procurement of the core scaffold enables systematic structure-activity relationship (SAR) studies to further optimize potency, selectivity, and pharmacokinetic properties for this validated anti-inflammatory target.

Process Chemistry and Green Synthesis: Electrochemical Amination Route

For process chemists and those interested in sustainable synthesis, the electrochemical method for preparing 2-phenylimidazo[1,2-a]pyridin-3-amine presents a significant advantage. The 89% yield achieved via this mild, metal-free approach using TMSN3 contrasts sharply with the 0% yield obtained with aqueous ammonia, highlighting the necessity of the optimized electrochemical protocol [5]. Procuring the compound via, or applying the principles of, this synthetic route can reduce waste, lower energy consumption, and improve overall process mass intensity compared to traditional thermal amination methods, aligning with green chemistry principles.

Target Identification and Chemical Biology: Use as a c-Met Kinase Probe Scaffold

The inherent nanomolar inhibitory activity (IC50 = 4.80 nM) of the 2-phenylimidazo[1,2-a]pyridin-3-amine core against the c-Met kinase makes it a valuable tool for chemical biology studies [2]. Researchers can procure the compound to use as a control or starting scaffold for developing more potent and selective chemical probes. Its well-defined crystalline nature (m.p. 213-214 °C) also makes it suitable for biophysical studies such as X-ray crystallography or isothermal titration calorimetry (ITC) to elucidate the binding mode and thermodynamics of c-Met inhibition, providing crucial data for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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